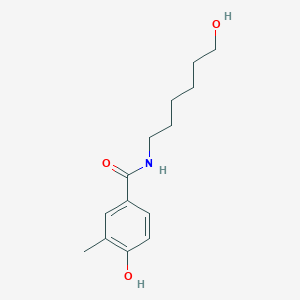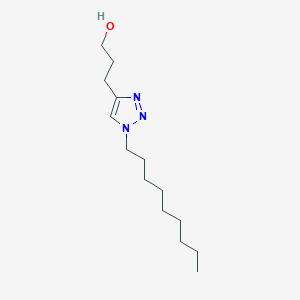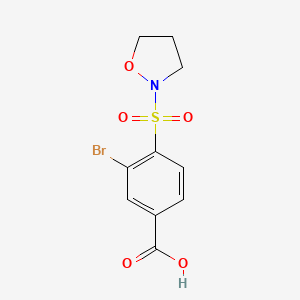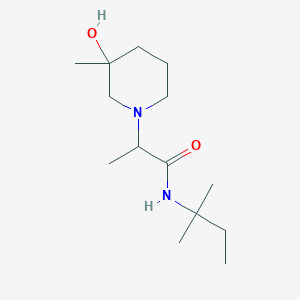![molecular formula C12H14FNO4 B6644153 3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMHM, and it has been shown to have a variety of interesting properties that make it a promising candidate for use in a range of different research areas.
作用机制
The mechanism of action of FMHM is complex and not yet fully understood. However, it is believed that this compound works by binding to specific sites on proteins and inhibiting their activity. This can be achieved through a number of different mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMHM are still being studied. However, it is believed that this compound has a number of interesting properties that make it a promising candidate for use in a range of different research areas. For example, FMHM has been shown to have anti-inflammatory properties, and it may be useful in the treatment of a range of different inflammatory conditions. Additionally, FMHM has been shown to have antioxidant properties, and it may be useful in the treatment of a range of different oxidative stress-related conditions.
实验室实验的优点和局限性
One of the main advantages of using FMHM in lab experiments is that it is a highly specific inhibitor of certain proteins. This means that it can be used to selectively inhibit the activity of specific enzymes or receptors, without affecting other proteins in the body. Additionally, FMHM has a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the main limitations of using FMHM is that it is a relatively complex compound to synthesize, which can make it difficult and expensive to produce in large quantities.
未来方向
There are a number of different future directions that could be explored in relation to FMHM. One potential area of research involves the use of this compound in the treatment of a range of different inflammatory conditions. Additionally, FMHM could be used as a tool for studying the function of specific proteins in the body, which could lead to the development of new treatments for a range of different diseases. Finally, further research could be conducted to better understand the mechanism of action of FMHM, which could lead to the development of more effective inhibitors of specific proteins.
合成方法
The synthesis of FMHM is a complex process that involves a number of different steps. The first step involves the preparation of the starting materials, which are typically 3-fluoro-5-methylbenzoic acid and L-serine. These two compounds are then combined in a reaction vessel, along with a number of other reagents, and heated to a specific temperature for a specific amount of time. The resulting product is then purified using a range of different techniques, including column chromatography and recrystallization.
科学研究应用
FMHM has been studied extensively for its potential applications in a range of different scientific research areas. One of the most promising areas of research involves the use of FMHM as a tool for studying the function of specific proteins in the body. This compound has been shown to bind to a number of different proteins, including enzymes and receptors, and it can be used to selectively inhibit their activity. This makes FMHM a valuable tool for understanding the role that these proteins play in various biochemical processes.
属性
IUPAC Name |
3-[(3-fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-7-3-8(5-9(13)4-7)10(15)14-6-12(2,18)11(16)17/h3-5,18H,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMQNWYIEUGUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)NCC(C)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)

![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)




![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)
![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)
